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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung des selektiven JAK2-Inhibitors

Jak2-IN-6 in Kombination mit herkömmlichen Chemotherapeutika. Angesichts der begrenzten

öffentlich verfügbaren Daten zu Kombinationsstudien, die spezifisch Jak2-IN-6 untersuchen,

werden in diesem Leitfaden Daten des gut charakterisierten JAK1/2-Inhibitors Ruxolitinib als

repräsentatives Beispiel für die Wirkstoffklasse herangezogen, um potenzielle synergistische

Effekte und die zugrunde liegenden Mechanismen zu beleuchten.

Wirkmechanismus von Jak2-IN-6
Jak2-IN-6 ist ein potenter und selektiver Inhibitor der Januskinase 2 (JAK2) mit einem IC50-

Wert von 22,86 μg/mL.[1] Im Gegensatz zu anderen JAK-Inhibitoren wie Ruxolitinib zeigt Jak2-
IN-6 keine Aktivität gegen JAK1 und JAK3.[1] Der JAK-STAT-Signalweg spielt eine

entscheidende Rolle bei der Proliferation, Differenzierung und dem Überleben von Zellen. Eine

aberrante Aktivierung dieses Signalwegs ist ein Kennzeichen verschiedener myeloproliferativer

Neoplasien (MPN) und solider Tumoren. Jak2-IN-6 übt seine Anti-Krebs-Wirkung aus, indem

es die Phosphorylierung von STAT-Proteinen (Signaltransduktoren und Aktivatoren der

Transkription) blockiert und dadurch die Transkription von Zielgenen hemmt, die für das

Zellwachstum und Überleben notwendig sind.

Kombinationstherapie: Rationale und präklinische
Evidenz
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Die Kombination von JAK2-Inhibitoren mit konventionellen Chemotherapeutika ist eine

vielversprechende Strategie zur Überwindung von Chemoresistenzen und zur Verbesserung

der therapeutischen Wirksamkeit. Präklinische Studien haben gezeigt, dass JAK-Inhibitoren

Tumorzellen für die zytotoxischen Effekte von Chemotherapeutika sensibilisieren können.

Quantitative Daten zur synergistischen Wirkung von
JAK2-Inhibitoren mit Chemotherapeutika
Die folgenden Tabellen fassen die quantitativen Daten aus In-vitro-Studien zusammen, die die

synergistischen Effekte des JAK-Inhibitors Ruxolitinib in Kombination mit verschiedenen

Chemotherapeutika belegen. Der Kombinationsindex (CI) wird zur Bewertung der

Arzneimittelinteraktion herangezogen, wobei CI < 1 Synergie, CI = 1 Additivität und CI > 1

Antagonismus anzeigt.

Tabelle 1: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-

Zelllinien

Zelllinie Wirkstoff IC50 (allein)
IC50 (in
Kombinatio
n)

Kombinatio
nsindex (CI)

Referenz

OVCAR-8 Ruxolitinib 13,37 μM -

< 1

(synergistisch

)

[1]

Paclitaxel 20,5 nM 9,8 nM [1]

MDAH2774 Ruxolitinib 18,53 μM -

< 1

(synergistisch

)

[1]

Paclitaxel 15,2 nM 6,9 nM [1]

SKOV-3 Ruxolitinib 15,21 μM -

< 1

(synergistisch

)

[1]

Paclitaxel - - [1]
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Tabelle 2: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Cisplatin in Ovarialkrebs-

Zelllinien

Zelllinie Wirkstoff IC50 (allein)
IC50 (in
Kombinatio
n)

Kombinatio
nsindex (CI)

Referenz

OVCAR-8 Ruxolitinib 13,37 μM -

< 1

(synergistisch

)

[1]

Cisplatin 4,2 μM 2,1 μM [1]

MDAH2774 Ruxolitinib 18,53 μM -
> 1 (nicht

synergistisch)
[1]

Cisplatin 3,8 μM 3,5 μM [1]

Tabelle 3: Apoptose-Induktion durch Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-

Zelllinien

Zelllinie Behandlung
% Apoptotische
Zellen

Referenz

OVCAR-8 Kontrolle - [1]

Paclitaxel (allein) 23,48% [1]

Ruxolitinib +

Paclitaxel
51,33% [1]

MDAH2774 Kontrolle - [1]

Paclitaxel (allein) 6,91% [1]

Ruxolitinib +

Paclitaxel
23,92% [1]

Experimentelle Protokolle
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Zellviabilitätsassay (MTT-Assay)
Zellaussaat: Kultivieren Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5 x 10³

Zellen/Well und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.

Wirkstoffbehandlung: Behandeln Sie die Zellen mit seriellen Verdünnungen von Jak2-IN-6,

dem Chemotherapeutikum oder einer Kombination aus beiden in einem festen Verhältnis.

Inkubieren Sie die Zellen für 72 Stunden.

MTT-Inkubation: Fügen Sie jeder Vertiefung 20 μL MTT-Lösung (5 mg/mL in PBS) hinzu und

inkubieren Sie die Platte für 4 Stunden bei 37 °C.

Formazan-Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 μL DMSO zu jeder

Vertiefung hinzu, um die Formazan-Kristalle aufzulösen.

Messung: Messen Sie die Extinktion bei 490 nm mit einem Mikroplatten-Lesegerät.

Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zu den

unbehandelten Kontrollzellen und bestimmen Sie die IC50-Werte.

Apoptose-Assay (Annexin V/PI-Färbung)
Zellbehandlung: Behandeln Sie die Zellen wie für den Zellviabilitätsassay beschrieben für 48

Stunden.

Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen und waschen Sie sie

zweimal mit kaltem PBS.

Färbung: Resuspendieren Sie die Zellen in 1X Annexin-Bindungspuffer. Fügen Sie Annexin

V-FITC und Propidiumiodid (PI) hinzu und inkubieren Sie die Zellen 15 Minuten lang im

Dunkeln bei Raumtemperatur.

Durchflusszytometrie: Analysieren Sie die Zellen mittels Durchflusszytometrie. Annexin-V-

positive/PI-negative Zellen werden als früh-apoptotisch und Annexin-V-positive/PI-positive

Zellen als spät-apoptotisch oder nekrotisch betrachtet.

Western Blotting zur Analyse des JAK/STAT-Signalwegs
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Proteinextraktion: Behandeln Sie die Zellen mit den Wirkstoffen für die angegebene Zeit.

Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren

supplementiert ist.

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit einem BCA-

Assay.

Gelelektrophorese: Trennen Sie gleiche Proteinmengen (20-30 μg) mittels SDS-PAGE.

Proteintransfer: Übertragen Sie die Proteine auf eine PVDF-Membran.

Blockierung und Antikörperinkubation: Blockieren Sie die Membran mit 5 %iger Magermilch

oder BSA in TBST und inkubieren Sie sie über Nacht bei 4 °C mit primären Antikörpern

gegen p-JAK2, JAK2, p-STAT3, STAT3 und β-Aktin (als Ladekontrolle).

Detektion: Waschen Sie die Membran und inkubieren Sie sie mit HRP-konjugierten

sekundären Antikörpern. Detektieren Sie die Proteine mittels Chemilumineszenz.
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Abbildung 1: Vereinfachter JAK/STAT-Signalweg und die Angriffspunkte von Jak2-IN-6 und

Chemotherapie.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von

Kombinationstherapien in vitro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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